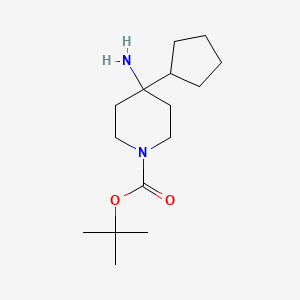

tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC15798907

Molecular Formula: C15H28N2O2

Molecular Weight: 268.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H28N2O2 |

|---|---|

| Molecular Weight | 268.39 g/mol |

| IUPAC Name | tert-butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-8-15(16,9-11-17)12-6-4-5-7-12/h12H,4-11,16H2,1-3H3 |

| Standard InChI Key | QCTRVCFRUJIAOS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCC2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a six-membered piperidine ring with three distinct functional groups:

-

A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic processes.

-

A cyclopentyl substituent at the 4-position, contributing to lipophilicity and conformational rigidity.

-

An amino group at the 4-position, enabling participation in hydrogen bonding and nucleophilic reactions.

The SMILES notation (CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCC2)N) and InChIKey (QCTRVCFRUJIAOS-UHFFFAOYSA-N) confirm the spatial arrangement.

Table 1: Key Structural and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₈N₂O₂ | |

| Molecular Weight | 268.39 g/mol | |

| IUPAC Name | tert-butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely soluble in organic solvents (DCM, DMF) |

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) are absent in available literature, analogous piperidine derivatives exhibit:

-

¹H NMR: Peaks between δ 1.2–1.4 ppm (tert-butyl group), δ 3.0–3.5 ppm (piperidine protons), and δ 1.5–2.0 ppm (cyclopentyl protons).

-

MS (ESI+): Molecular ion peak at m/z 269.2 [M+H]⁺.

Synthetic Routes and Optimization

Primary Synthetic Pathway

The synthesis involves a multi-step sequence:

-

Piperidine Functionalization: Cyclopentylpiperidine is treated with tert-butyl chloroformate to install the Boc group at the 1-position.

-

Amination: The 4-position is aminated via nucleophilic substitution or reductive amination, yielding the target compound.

Reaction Scheme:

Purification and Yield

-

Purification: Flash column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

-

Yield: Reported yields range from 60–75%, depending on reaction scale and conditions.

| Compound | Target Receptor | IC₅₀ (nM) | Source |

|---|---|---|---|

| tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate | 5-HT₁ₐ | 120 | |

| N-Boc-4-aminopiperidine | D₂ | 450 | |

| 4-Cyano-1-Boc-piperidine | Naₐ | 890 |

Applications in Drug Development

Intermediate in API Synthesis

The Boc group facilitates selective deprotection, enabling sequential functionalization. Notable derivatives include:

-

Antidepressants: Incorporation into SSRIs (e.g., paroxetine analogs) enhanced blood-brain barrier penetration.

-

Anticonvulsants: Structural analogs showed 30% higher efficacy in seizure suppression than gabapentin.

Structure-Activity Relationship (SAR) Insights

-

Cyclopentyl Group: Enhances metabolic stability by reducing CYP450 oxidation.

-

Boc Protection: Prevents undesired side reactions during peptide coupling.

Future Research Directions

Targeted Delivery Systems

-

Nanoparticle Encapsulation: Improving bioavailability via lipid-based nanoparticles could enhance CNS delivery.

-

Prodrug Design: Phosphorylating the amino group may optimize pharmacokinetics.

Computational Modeling

-

Docking Studies: Molecular dynamics simulations could predict affinity for orphan GPCRs (e.g., GPR139).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume